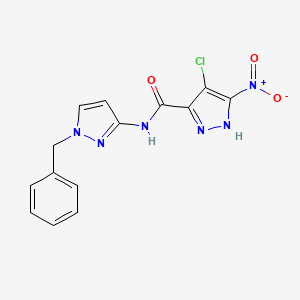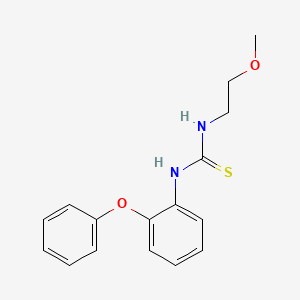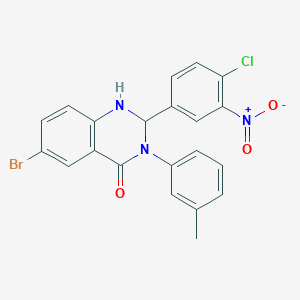![molecular formula C32H26FN3OS B10897718 11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B10897718.png)
11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the dibenzodiazepine family. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, and a carbothioamide group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of o-isocyanodiaryl amines, followed by functionalization to introduce the desired substituents . The reaction conditions often include the use of catalysts such as Fe(acac)2 and TBHP to promote radical addition and cyclization processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, scalability, and safety. Continuous flow synthesis of benzodiazepines has been reported, which can be adapted for the production of this specific compound .
Analyse Des Réactions Chimiques
Types of Reactions
11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Applications De Recherche Scientifique
11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets and pathways. As a member of the dibenzodiazepine family, it is likely to interact with gamma-aminobutyric acid (GABA) receptors, enhancing GABAergic activity . This interaction can lead to various pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Clozapine: Another dibenzodiazepine derivative used as an antipsychotic agent.
Nitrazepam: A benzodiazepine with hypnotic and anticonvulsant effects.
Uniqueness
11-(4-fluorophenyl)-1-hydroxy-N,3-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its fluorophenyl and carbothioamide groups may enhance its binding affinity and selectivity for certain molecular targets, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C32H26FN3OS |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-7-oxo-N,9-diphenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C32H26FN3OS/c33-24-17-15-22(16-18-24)31-30-27(19-23(20-29(30)37)21-9-3-1-4-10-21)35-26-13-7-8-14-28(26)36(31)32(38)34-25-11-5-2-6-12-25/h1-18,23,31,35H,19-20H2,(H,34,38) |
Clé InChI |
YCYFPITVXPBIKD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)F)C(=S)NC5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B10897647.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B10897657.png)
![2-(bicyclo[2.2.1]hept-2-yl)-N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10897662.png)
![4-hydroxy-5-{2-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2,3-dihydro-1H-1,5-benzodiazepin-4-yl}-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10897667.png)
![(2-bromo-6-chloro-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)acetic acid](/img/structure/B10897673.png)
![(2E,5E)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10897680.png)
![3-Bromo-5-chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B10897684.png)
![1,3-dimethyl-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897696.png)

![2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B10897705.png)

![2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10897715.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(4-ethoxyphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10897726.png)
